N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide
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Overview
Description
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with a benzamide moiety, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of 5-amino-1,4,6-trimethylpyrazole with a suitable pyridine derivative under acidic conditions to form the pyrazolo[3,4-b]pyridine core . The chlorination of this core can be achieved using reagents like thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or defluorinated products .
Scientific Research Applications
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity . The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbutanamide
- Methyl [4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]methylcarbamate
Uniqueness
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential interactions with biological targets .
Properties
Molecular Formula |
C16H14ClFN4O |
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Molecular Weight |
332.76 g/mol |
IUPAC Name |
N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C16H14ClFN4O/c1-8-12-14(20-16(23)10-4-6-11(18)7-5-10)21-22(3)15(12)19-9(2)13(8)17/h4-7H,1-3H3,(H,20,21,23) |
InChI Key |
RJICYAHQLYXOAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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